molecular formula C16H22N4O2S B12222719 4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12222719
M. Wt: 334.4 g/mol
InChI Key: XWFFXQIGVVSOPY-UHFFFAOYSA-N
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Description

4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a morpholine ring substituted with a thiomorpholine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions.

    Introduction of the Thiomorpholine Carbonyl Group: This can be achieved through acylation reactions using thiomorpholine and suitable acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features might allow it to interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Cyclopropylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure but lacks the thiomorpholine group.

    4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both the cyclopropyl group and the thiomorpholine carbonyl group. These structural features might impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

[4-(6-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H22N4O2S/c21-16(19-4-7-23-8-5-19)14-10-20(3-6-22-14)15-9-13(12-1-2-12)17-11-18-15/h9,11-12,14H,1-8,10H2

InChI Key

XWFFXQIGVVSOPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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